molecular formula C13H19ClN2O2 B14133161 Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

Cat. No.: B14133161
M. Wt: 270.75 g/mol
InChI Key: HIOPEGQGWFZSLG-UHFFFAOYSA-N
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Description

2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is also known by its IUPAC name, benzyl (2R)-2-pyrrolidinylmethylcarbamate hydrochloride . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group protected by a benzyl (Cbz) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is unique due to its specific protective group (Cbz) and its ability to form stable amide bonds under mild conditions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H

InChI Key

HIOPEGQGWFZSLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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